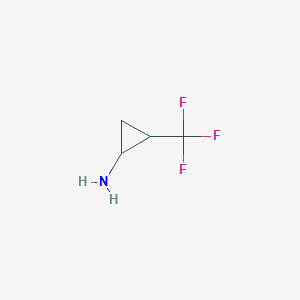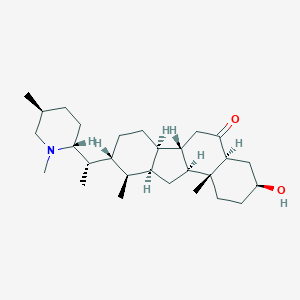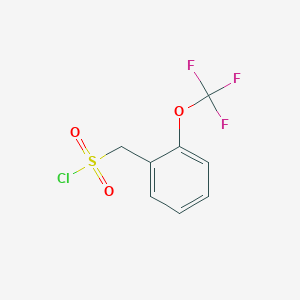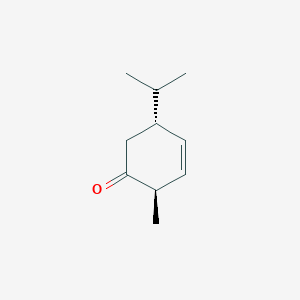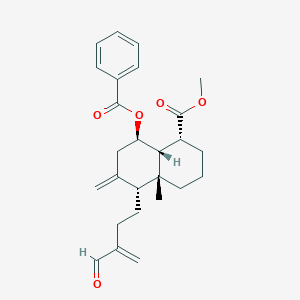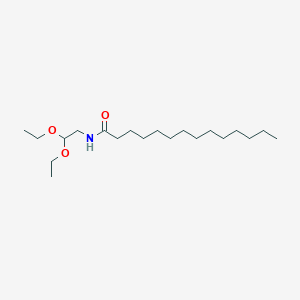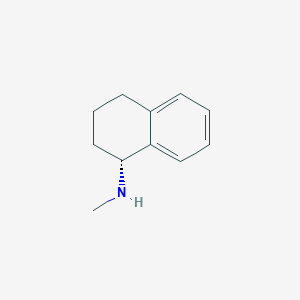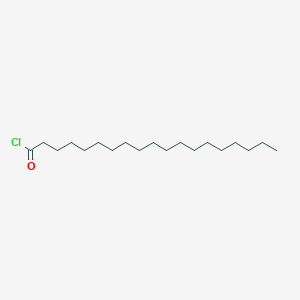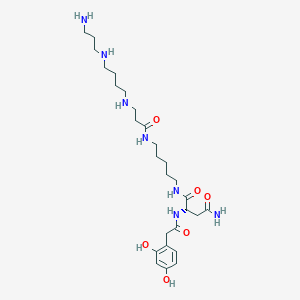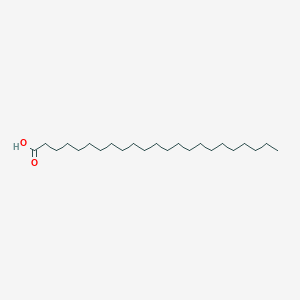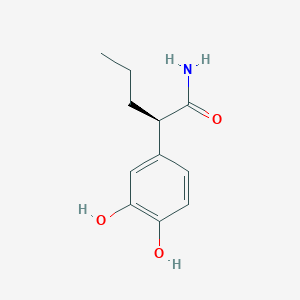
2-(3,4-Dihydroxyphenyl)valeramide, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxyphenyl)valeramide, (R)-, also known as DHV, is a compound that has been synthesized and studied for its potential applications in scientific research. DHV is a chiral molecule, meaning it has a specific orientation in space that can affect its interactions with other molecules. In
科学研究应用
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. In drug discovery, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been used as a starting point for the development of new drugs with improved properties.
作用机制
The exact mechanism of action of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is not fully understood, but it is believed to act on multiple pathways in the body. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
生化和生理效应
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on dopamine levels and cancer cells, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have antioxidant properties and may help to reduce inflammation. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has also been shown to have anxiolytic effects, meaning it may help to reduce anxiety and stress.
实验室实验的优点和局限性
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is readily available from commercial sources. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is also stable and can be stored for extended periods of time. However, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has some limitations as well. It is a chiral molecule, meaning it has two mirror-image forms, and researchers must be careful to use the correct form in their experiments. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is also relatively insoluble in water, which can make it difficult to work with in some applications.
未来方向
There are many potential future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (R)-. One area of interest is the development of new drugs based on the structure of 2-(3,4-Dihydroxyphenyl)valeramide, (R)-. Researchers may also investigate the mechanisms of action of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- in more detail to better understand its effects on the body. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- may be studied for its potential applications in other areas, such as the treatment of inflammation or anxiety disorders.
Conclusion:
In conclusion, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is a compound that has been synthesized and studied for its potential applications in scientific research. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have neuroprotective effects, anti-tumor properties, and antioxidant and anxiolytic effects. While 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has some limitations for use in lab experiments, it has several advantages and is a promising starting point for the development of new drugs. There are many potential future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (R)-, and continued study of this compound may lead to new insights into its mechanisms of action and potential therapeutic applications.
合成方法
2-(3,4-Dihydroxyphenyl)valeramide, (R)- can be synthesized from L-DOPA, a naturally occurring amino acid that is converted into dopamine in the brain. The synthesis involves the reaction of L-DOPA with valeric acid, followed by reduction and purification steps. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
属性
CAS 编号 |
117406-77-6 |
|---|---|
产品名称 |
2-(3,4-Dihydroxyphenyl)valeramide, (R)- |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
(2R)-2-(3,4-dihydroxyphenyl)pentanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m1/s1 |
InChI 键 |
GDXQWRJYXZXWMT-MRVPVSSYSA-N |
手性 SMILES |
CCC[C@H](C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
规范 SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
同义词 |
Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



